1-(2,4,6-Trimethylphenyl)-2-propanol
Overview
Description
1-(2,4,6-Trimethylphenyl)-2-propanol is an organic compound characterized by the presence of a hydroxyl group attached to a propanol chain, which is further bonded to a 2,4,6-trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,6-Trimethylphenyl)-2-propanol typically involves the reaction of 2,4,6-trimethylbenzaldehyde with a suitable reducing agent. One common method is the reduction of 2,4,6-trimethylbenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4,6-Trimethylphenyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(2,4,6-trimethylphenyl)-2-propanone, using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form 1-(2,4,6-trimethylphenyl)-2-propanamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.
Major Products:
Oxidation: 1-(2,4,6-Trimethylphenyl)-2-propanone.
Reduction: 1-(2,4,6-Trimethylphenyl)-2-propanamine.
Substitution: 1-(2,4,6-Trimethylphenyl)-2-propyl chloride.
Scientific Research Applications
1-(2,4,6-Trimethylphenyl)-2-propanol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(2,4,6-Trimethylphenyl)-2-propanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic aromatic ring can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
2,4,6-Trimethylphenol: Shares the same aromatic ring structure but lacks the propanol chain.
1-(2,4,6-Trimethylphenyl)-1-propanol: Similar structure but with the hydroxyl group attached to the first carbon of the propanol chain.
2,4,6-Trimethylbenzaldehyde: Precursor in the synthesis of 1-(2,4,6-Trimethylphenyl)-2-propanol.
Uniqueness: this compound is unique due to the presence of both a hydroxyl group and a 2,4,6-trimethylphenyl group, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
1-(2,4,6-trimethylphenyl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-8-5-9(2)12(7-11(4)13)10(3)6-8/h5-6,11,13H,7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMZSIPZPRKMEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(C)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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